1-(4-fluorophenyl)-3,6-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a fluorophenyl group, and a naphthyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Attachment of the naphthyl group: This can be done through a Friedel-Crafts acylation reaction, where the naphthyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3,6-dimethyl-N~4~-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1-(4-Bromophenyl)-3,6-dimethyl-N~4~-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C25H19FN4O |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,6-dimethyl-N-naphthalen-1-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H19FN4O/c1-15-14-21(25(31)28-22-9-5-7-17-6-3-4-8-20(17)22)23-16(2)29-30(24(23)27-15)19-12-10-18(26)11-13-19/h3-14H,1-2H3,(H,28,31) |
InChI Key |
FHRRORWUNMRVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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